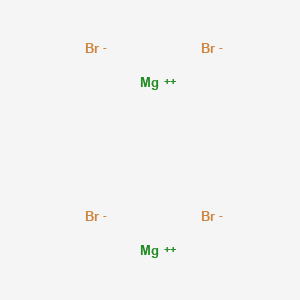

Magnesium bromide magnesium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Magnesium bromide magnesium, commonly referred to as magnesium bromide, is an inorganic compound with the chemical formula MgBr₂. It consists of one magnesium atom and two bromine atoms. This compound is known for its white crystalline appearance and hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide is used in various applications, including organic synthesis and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium bromide can be synthesized through several methods:

Direct Reaction: Elemental magnesium reacts with bromine under controlled conditions to form magnesium bromide. This reaction is highly exothermic and releases a significant amount of energy.

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate reacts with hydrobromic acid to produce magnesium bromide and water or carbon dioxide, respectively

Industrial Production Methods: In industrial settings, magnesium bromide is often produced by treating magnesium oxide with hydrobromic acid, followed by crystallization above 0°C to obtain the hexahydrate form. The anhydrous form can be prepared by heating the hexahydrate with dry hydrogen bromide gas .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium bromide undergoes various chemical reactions, including:

Oxidation and Reduction: Magnesium bromide can participate in redox reactions, where it can be reduced to magnesium and bromine.

Substitution Reactions: It can act as a Lewis acid catalyst in organic synthesis, facilitating reactions such as the aldol reaction.

Common Reagents and Conditions:

Oxidation: Treatment with chlorine can convert magnesium bromide to magnesium chloride.

Substitution: In organic synthesis, magnesium bromide is used with reagents like dioxane to form coordination polymers.

Major Products:

Magnesium Chloride: Formed by treating magnesium bromide with chlorine.

Organic Compounds: Various organic synthesis reactions yield products like aldol derivatives.

Aplicaciones Científicas De Investigación

Magnesium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a Lewis acid catalyst in organic synthesis, aiding in reactions such as the aldol reaction and the Grignard reaction

Biology and Medicine: Magnesium bromide has been used as a mild sedative and anticonvulsant for treating nervous disorders

Industry: It serves as a flame retardant and modifies the catalytic properties of palladium on charcoal.

Mecanismo De Acción

Magnesium bromide exerts its effects through various mechanisms:

Lewis Acid Catalysis: As a Lewis acid, magnesium bromide can accept electron pairs, facilitating various organic reactions.

Sedative and Anticonvulsant Effects: In medicine, magnesium bromide’s depressive impact on the central nervous system helps reduce anxiety and manage epileptic seizures.

Comparación Con Compuestos Similares

Magnesium bromide can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but used more extensively in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less common but used in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings

Magnesium bromide stands out due to its specific applications in organic synthesis and medicine, highlighting its versatility and importance in various fields.

Propiedades

Número CAS |

58749-16-9 |

|---|---|

Fórmula molecular |

Br4Mg2 |

Peso molecular |

368.23 g/mol |

Nombre IUPAC |

dimagnesium;tetrabromide |

InChI |

InChI=1S/4BrH.2Mg/h4*1H;;/q;;;;2*+2/p-4 |

Clave InChI |

VVSUWBLWFYUYMY-UHFFFAOYSA-J |

SMILES canónico |

[Mg+2].[Mg+2].[Br-].[Br-].[Br-].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]acetic acid](/img/structure/B14608754.png)

![2,5-Cyclohexadiene-1,4-dione, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14608796.png)

![5-[(Cyclohexylmethyl)amino]thianthren-5-ium perchlorate](/img/structure/B14608839.png)